1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
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Overview
Description
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of an imidazole ring linked to a benzene ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves several steps. One common method is the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde, followed by subsequent steps to achieve the desired product . Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods, which allow for the precise construction of the heterocyclic core with various functional groups . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for cyclization, and arylhalides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can yield disubstituted imidazoles .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of imidazole are known for their antibacterial, antifungal, and antiviral properties . The compound is also used in the development of new drugs to combat antimicrobial resistance . In industry, imidazole derivatives are utilized in the production of dyes, catalysts, and functional materials .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. Imidazoles typically exert their effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Imidazole, 1-((4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific structural features and functional groups. Similar compounds include other phenylimidazoles, such as 4-phenyl-1H-imidazole and 1-(4-fluorophenyl)imidazole . These compounds share the imidazole core but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
170938-55-3 |
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Molecular Formula |
C20H16FN3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16FN3/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H |
InChI Key |
VCCSUYJQNJEZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4 |
Origin of Product |
United States |
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